molecular formula C9H21NO3<br>(CH3CHOHCH2)3N<br>C9H21NO3 B086542 Triisopropanolamine CAS No. 122-20-3

Triisopropanolamine

Cat. No. B086542
Key on ui cas rn: 122-20-3
M. Wt: 191.27 g/mol
InChI Key: SLINHMUFWFWBMU-UHFFFAOYSA-N
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Patent
US03981873

Procedure details

23 parts of the reaction product obtained according to Example 15 are reacted with 10 parts of 2-mercaptoethanol in 50 parts of volume of N-methylpyrrolidone with an addition of 32 parts of triisopropanolamine by heating for 8 hours at 180°C while stirring. The whole is dripped into a mixture of 1500 parts of water, 1500 parts of ice and 40 parts of 10N hydrochloric acid while stirring well. The dye thus precipitated is suction filtered, washed with water and dried. The quinophthalone derivative obtained as a yellow powder colors polyesters yellow hues having outstanding fastness properties. It probably has the formula: ##SPC17##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S[CH2:2][CH2:3][OH:4].CN1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11].CC(O)C[N:15]([CH2:20][CH:21](O)[CH3:22])[CH2:16][CH:17](O)[CH3:18].Cl>O>[CH:16]1[CH:18]=[C:17]2[CH:22]=[CH:21][C:20]([CH:2]3[C:7](=[O:11])[C:8]4[C:20](=[CH:21][CH:22]=[CH:10][CH:9]=4)[C:3]3=[O:4])=[N:15][C:16]2=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Name
32
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN(CC(C)O)CC(C)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
23 parts of the reaction product obtained
STIRRING
Type
STIRRING
Details
while stirring well
CUSTOM
Type
CUSTOM
Details
The dye thus precipitated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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